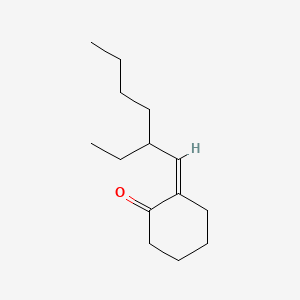
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one, with the CAS number 6628-38-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H22O
- Molecular Weight : 194.32 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenged free radicals, demonstrating a DPPH radical scavenging activity of 72% at a concentration of 100 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and disrupt microbial cell integrity. The hydrophobic nature of the compound allows it to penetrate lipid bilayers, leading to increased permeability and eventual cell lysis.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against a panel of pathogenic bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Pseudomonas aeruginosa | 128 | 10 |
Study 2: Antioxidant Potential
A study assessing the antioxidant capacity utilized various assays including DPPH and ABTS radical scavenging tests. The results affirmed that at higher concentrations, this compound exhibited superior antioxidant effects compared to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 50 | 55 | 60 |
| 100 | 72 | 78 |
| 200 | 85 | 90 |
Propiedades
Número CAS |
6628-38-2 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(2E)-2-(2-ethylhexylidene)cyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h11-12H,3-10H2,1-2H3/b13-11+ |
Clave InChI |
KBSFOAUXMZPTDU-ACCUITESSA-N |
SMILES |
CCCCC(CC)C=C1CCCCC1=O |
SMILES isomérico |
CCCCC(CC)/C=C/1\CCCCC1=O |
SMILES canónico |
CCCCC(CC)C=C1CCCCC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















